5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The molecular formula of this compound is C9H13BrN2O2 .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, novel, and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was developed .Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, boiling point of 353.9±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, and enthalpy of vaporization of 63.2±3.0 kJ/mol . It also has a flash point of 167.9±27.9 °C, index of refraction of 1.578, molar refractivity of 57.5±0.5 cm3, and a polar surface area of 55 Å2 .Scientific Research Applications
Novel Synthesis Routes
Researchers have developed novel synthesis routes for related pyrazole derivatives, indicating the potential for 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid to serve as an intermediate in the synthesis of more complex molecules. For example, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides from potassium tricyanomethanide showcases a versatile method for preparing pyrazole derivatives, demonstrating the compound's relevance in organic chemistry and drug discovery (Bobko, Kaura, Evans, & Su, 2012).
Biological and Pharmacological Applications
Substituted pyrazinecarboxamides, similar in structure to this compound, have been synthesized and evaluated for their biological activities. These compounds exhibit significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, suggesting that derivatives of this compound could also possess valuable pharmacological properties (Doležal et al., 2006).
Bioconjugation for Drug Development
The synthesis and structural characterization of an organoplatinum tris(pyrazolyl)borate complex bioconjugated with an amino acid (l-phenylalanine-tert-butylester) exemplifies the application of pyrazole derivatives in the development of novel drug complexes. This indicates the potential of this compound in bioconjugation and targeted drug delivery systems (Kuchta, Gemel, & Metzler-Nolte, 2007).
Material Science and NLO Properties
Pyrazole-thiophene-based amide derivatives, including the use of 5-bromothiophene carboxylic acid, have been synthesized and analyzed for their electronic structures and nonlinear optical (NLO) properties. This suggests that this compound could also be relevant in material science, particularly in the design of materials with desirable NLO properties for applications in photonics and electronics (Kanwal et al., 2022).
Safety and Hazards
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Properties
IUPAC Name |
5-bromo-1-tert-butylpyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZSMCKQHZYSRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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